molecular formula C7H13NO2S B6603703 spiro[3.3]heptane-2-sulfonamide CAS No. 2172088-37-6

spiro[3.3]heptane-2-sulfonamide

Cat. No.: B6603703
CAS No.: 2172088-37-6
M. Wt: 175.25 g/mol
InChI Key: KSJJMLKSJBSQPN-UHFFFAOYSA-N
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Description

Spiro[3.3]heptane-2-sulfonamide is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.3]heptane-2-sulfonamide typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of solvents like ethanol and bases such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for spiro[3 the scalability of the synthetic routes mentioned above can be challenging due to the need for precise reaction conditions and the removal of by-products .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of spiro[3.3]heptane-2-sulfonamide involves its interaction with molecular targets through its unique spirocyclic structure. This structure allows it to mimic the properties of benzene rings, making it useful in drug design . The pathways involved often include binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.3]heptane-2-sulfonamide stands out due to its non-coplanar exit vectors, which allow it to mimic mono-, meta-, and para-substituted benzene rings in drugs. This unique property makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

spiro[3.3]heptane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJMLKSJBSQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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